molecular formula C17H21N3O6S2 B13483773 N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Cat. No.: B13483773
M. Wt: 427.5 g/mol
InChI Key: OCQGTQKDNOAKEM-UHFFFAOYSA-N
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Description

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is a compound with a molecular formula of C17H21N3O6S2 and a molecular weight of 427.5 g/mol. This compound is known for its applications in various scientific experiments and research fields.

Preparation Methods

The synthesis of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has a range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. This inhibition can lead to a decrease in tumor growth and proliferation .

Comparison with Similar Compounds

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide can be compared with other benzenesulfonamide derivatives, such as:

    4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer and antimicrobial properties.

    N-(2-(5-methoxyindol-3-yl)ethyl)acetamide: Another compound with similar structural features but different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[[3-(benzenesulfonamido)-4-methoxyphenyl]sulfonylamino]ethyl]acetamide

InChI

InChI=1S/C17H21N3O6S2/c1-13(21)18-10-11-19-27(22,23)15-8-9-17(26-2)16(12-15)20-28(24,25)14-6-4-3-5-7-14/h3-9,12,19-20H,10-11H2,1-2H3,(H,18,21)

InChI Key

OCQGTQKDNOAKEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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